molecular formula C12H18N2O2S B2424905 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1176010-13-1

2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B2424905
CAS RN: 1176010-13-1
M. Wt: 254.35
InChI Key: RLBICZWRZHOULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom . The molecule also contains a cyclohexyl group and a methylamino group, both attached to the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The thiazole ring, for example, might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group might increase its solubility in water .

Scientific Research Applications

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids, pivotal in mimicking secondary protein structures like helices and β-sheets. A versatile chemical synthesis method for these acids involves cross-Claisen condensations, showcasing their potential in designing peptide mimetics and drug discovery Mathieu et al., 2015.

Crystal Structure Analysis

The crystal structure of thiazole derivatives has been analyzed, offering insights into their supramolecular interactions, such as hydrogen bonding and π–π stacking. These structural details are crucial for understanding the compound's reactivity and stability, impacting material science and pharmaceutical formulation Wu et al., 2015.

Antifungal and Antiviral Activities

Thiazole derivatives, including 2-amino-1,3-thiazole-4-carboxylic acid derivatives, have been synthesized and shown to possess significant biological activities. Preliminary bioassays highlighted their fungicidal and antiviral potentials, suggesting their application in developing new antifungal and antiviral agents Fengyun et al., 2015.

Solid-Phase Synthesis Techniques

Innovative solid-phase synthesis techniques for heterocyclic compounds like 2,3,5-triketopiperadines have been developed, underscoring the importance of thiazole derivatives in facilitating the synthesis of complex molecules. These methodologies are instrumental in pharmaceutical research, particularly for generating diverse molecular libraries for drug screening Makino et al., 2003.

Synthesis of Metal Complexes

Research into the synthesis of metal complexes using thiazole derivatives as ligands has been conducted, highlighting the role of these compounds in inorganic chemistry and materials science. Such complexes have potential applications in catalysis, optical materials, and as therapeutic agents Al-Daffay et al., 2022.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interaction with biological targets.

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2-[[cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-14(9-5-3-2-4-6-9)7-11-13-10(8-17-11)12(15)16/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBICZWRZHOULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=CS1)C(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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